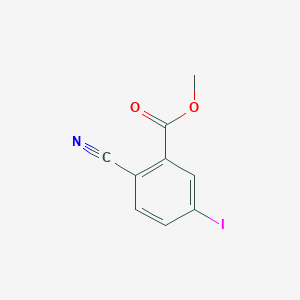

Methyl 2-cyano-5-iodobenzoate

Description

Contextual Significance of Halogenated and Cyanated Aromatic Esters in Synthetic Chemistry

Halogenated and cyanated aromatic esters are of considerable importance in organic synthesis, serving as key intermediates in the production of a wide array of valuable compounds. mt.comnumberanalytics.com Halogenated organic compounds are fundamental in contemporary organic synthesis, acting as essential intermediates for pharmaceuticals, agrochemicals, and materials. rsc.org The introduction of a halogen atom into an organic molecule is a frequently employed strategy, as halogens can serve as leaving groups in substitution and cross-coupling reactions, or as modulators of a molecule's biological activity. rsc.orgbohrium.com Among the halogens, iodine is the most reactive, making iodo-aromatic compounds particularly useful for forming new carbon-carbon and carbon-heteroatom bonds. mt.com

Aromatic nitriles, characterized by a cyano (-C≡N) group attached to an aromatic ring, also play a crucial role in synthetic chemistry. fiveable.mesioc-journal.cn The nitrile group is strongly electron-withdrawing, which influences the reactivity of the aromatic ring. fiveable.me These compounds are precursors to various other functional groups, including carboxylic acids, amides, and amines, through reactions like hydrolysis and reduction. numberanalytics.com The unique reactivity of aromatic nitriles makes them valuable in the synthesis of pharmaceuticals, dyes, and other functional materials. sioc-journal.cn

Aromatic esters are widely used as intermediates in the production of pharmaceuticals, agrochemicals, and polymers. numberanalytics.com The combination of these functional groups—halogen, cyano, and ester—on a single aromatic scaffold, as seen in Methyl 2-cyano-5-iodobenzoate, provides a powerful tool for chemists to construct complex molecular architectures.

Structural Features and Key Reactive Sites of this compound

The structure of this compound is characterized by a benzene (B151609) ring substituted with a methyl ester group at position 1, a cyano group at position 2, and an iodine atom at position 5. This arrangement of functional groups creates several reactive sites within the molecule, each offering distinct opportunities for chemical transformation.

Reactive Sites:

The Carbon-Iodine Bond: The iodine atom at the 5-position is a key reactive site. Iodoarenes are well-known participants in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. facs.website These reactions allow for the formation of new carbon-carbon bonds, enabling the connection of the aromatic ring to other organic fragments. The C-I bond is the most reactive among the carbon-halogen bonds (C-F, C-Cl, C-Br, C-I) in such reactions. mt.com

The Cyano Group: The nitrile group at the 2-position is a versatile functional group. It can undergo nucleophilic addition, reduction to an amine, or hydrolysis to a carboxylic acid. numberanalytics.com The strong electron-withdrawing nature of the cyano group also influences the reactivity of the aromatic ring, making it more susceptible to certain types of nucleophilic aromatic substitution reactions. fiveable.me

The Methyl Ester Group: The methyl ester at the 1-position can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives such as amides. numberanalytics.com This functionality provides another handle for further molecular modifications.

The Aromatic Ring: The benzene ring itself can undergo electrophilic aromatic substitution, although the substitution pattern will be directed by the existing functional groups.

The interplay of these three functional groups allows for a high degree of control and selectivity in chemical reactions, making this compound a valuable and predictable building block in multi-step syntheses.

Overview of Research Opportunities Deriving from its Unique Structural Motif

The unique structural motif of this compound presents a range of research opportunities in synthetic organic chemistry. The presence of three distinct and strategically positioned reactive centers allows for sequential and site-selective modifications, paving the way for the efficient synthesis of complex target molecules.

One significant area of opportunity lies in its use as a scaffold in the synthesis of novel heterocyclic compounds. The iodo and cyano groups can be utilized in tandem or sequentially to construct various ring systems that are prevalent in pharmacologically active molecules. For instance, the iodo group can participate in a palladium-catalyzed cross-coupling reaction to introduce a side chain, which can then undergo an intramolecular cyclization involving the cyano group.

Furthermore, this compound is an ideal starting material for creating libraries of substituted benzoic acid derivatives. The iodo group can be replaced by a wide variety of substituents through cross-coupling chemistry, while the cyano and ester groups can be transformed into other functionalities. This diversity allows for the systematic exploration of structure-activity relationships in drug discovery programs. For example, compounds with similar structural features are used as intermediates in the synthesis of pharmaceuticals. caloongchem.com

The potential for developing novel synthetic methodologies is another promising research avenue. The unique electronic and steric environment created by the three functional groups could be exploited to investigate new catalytic systems or reaction conditions for selective transformations. The study of the regioselectivity of reactions on this multifunctional scaffold can provide valuable insights into fundamental principles of organic reactivity.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 58332-00-6 |

| Molecular Formula | C9H6INO2 |

| Molecular Weight | 287.05 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-cyano-5-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO2/c1-13-9(12)8-4-7(10)3-2-6(8)5-11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMUDTOUHNUCRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)I)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001262102 | |

| Record name | Benzoic acid, 2-cyano-5-iodo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001262102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58332-00-6 | |

| Record name | Benzoic acid, 2-cyano-5-iodo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58332-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-cyano-5-iodo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001262102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of Methyl 2 Cyano 5 Iodobenzoate

Reactivity of the Aromatic Iodine Moiety

The carbon-iodine (C-I) bond on the aromatic ring is the most reactive site for many transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds. The high polarizability and weakness of the C-I bond make it an excellent substrate for oxidative addition in transition metal catalysis and a good leaving group in nucleophilic substitution reactions.

Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, and aryl iodides are highly reactive substrates for these transformations. tcichemicals.com The reactivity order for aryl halides in the rate-determining oxidative addition step is generally I > Br > OTf >> Cl. tcichemicals.comlibretexts.org

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (typically a boronic acid) with an organic halide. tcichemicals.com The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The mechanism involves a palladium cycle similar to the Suzuki coupling and a copper cycle that generates a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. wikipedia.org This method is highly effective for synthesizing arylalkynes. researchgate.net

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. nih.gov Organozinc reagents are known for their high reactivity and functional group tolerance. The mechanism follows the standard oxidative addition, transmetalation, and reductive elimination sequence. nih.gov

The electron-withdrawing nature of the cyano and methyl ester groups on the Methyl 2-cyano-5-iodobenzoate ring can further enhance its reactivity in the oxidative addition step.

| Coupling Reaction | Reagent | Catalyst System | Base/Solvent | Product Type |

| Suzuki | Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Na₂CO₃ / Toluene/H₂O | Biaryl |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF or DMF | Arylalkyne |

| Negishi | Organozinc Halide | Pd(PPh₃)₄ or NiCl₂(dppe) | N/A / THF | Alkyl/Aryl-substituted arene |

Nucleophilic Aromatic Substitution Reactions on the Iodo-Substituted Ring

While aromatic rings are typically electron-rich and resistant to nucleophilic attack, the presence of strong electron-withdrawing groups can make them susceptible to Nucleophilic Aromatic Substitution (SNAr). wikipedia.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com Aromaticity is restored in the subsequent step by the expulsion of the leaving group.

In this compound, the cyano (-CN) and methyl ester (-CO₂Me) groups are potent electron-withdrawing groups. Their positions ortho and para to the iodine atom are crucial for activating the ring toward nucleophilic attack by stabilizing the negative charge of the Meisenheimer complex through resonance. wikipedia.orgmasterorganicchemistry.com Although iodide is an excellent leaving group, the rate-determining step in SNAr reactions is typically the initial nucleophilic attack. Consequently, the reactivity of aryl halides in SNAr reactions often follows the order F > Cl > Br > I, because the more electronegative halogen polarizes the carbon atom more effectively, making it more electrophilic. masterorganicchemistry.comyoutube.com

Formation and Reactivity of Hypervalent Iodine Intermediates and Reagents

Aryl iodides can be oxidized to form hypervalent iodine compounds, where the iodine atom has a formal oxidation state higher than +1. acs.orgorganic-chemistry.org These reagents, such as λ³-iodanes (e.g., ArICl₂, ArI(OAc)₂) and λ⁵-iodanes (e.g., ArIO₂), are valuable in organic synthesis due to their low toxicity and unique reactivity, often mimicking the properties of heavy metal oxidants. princeton.edursc.org

The iodine atom in this compound can be oxidized using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone to generate the corresponding hypervalent iodine species. rsc.orgrsc.org These intermediates are highly electrophilic at the iodine center. princeton.edu

The reactivity of these reagents is driven by the favorable reductive elimination of the iodoarene, which is an excellent leaving group. nih.gov They are widely used for:

Oxidations: Converting alcohols to aldehydes or ketones. nih.gov

Group Transfer Reactions: Transferring ligands attached to the iodine to nucleophiles. For example, (diacetoxyiodo)benzene (B116549) can be used for acetoxylations, and other derivatives can facilitate azidations or trifluoromethylations. acs.orgcore.ac.uk

The formation of these hypervalent intermediates from this compound provides a pathway to a range of oxidative transformations where the core aromatic structure is retained and can be further functionalized. researchgate.net

Reactivity of the Nitrile Functionality

The cyano group (-C≡N) is a versatile functional group that can undergo a variety of transformations. researchgate.net The carbon atom is electrophilic, while the nitrogen has a lone pair, and the triple bond can participate in cycloadditions. libretexts.orgresearchgate.net

Transformations to Other Nitrogen-Containing Functional Groups (e.g., Amides, Amines)

The nitrile group in this compound can be readily converted into other important nitrogen-containing functionalities.

Hydrolysis to Amides: Nitriles can be hydrolyzed to primary amides under either acidic or basic conditions. libretexts.orglumenlearning.com The reaction involves the nucleophilic attack of water (in acid) or hydroxide (B78521) (in base) on the electrophilic nitrile carbon. libretexts.org Careful control of reaction conditions is often necessary to prevent further hydrolysis of the amide to a carboxylic acid. commonorganicchemistry.com

Acid-catalyzed mechanism: The nitrile is first protonated, increasing its electrophilicity. Water then attacks, and after a proton transfer and tautomerization, the amide is formed. lumenlearning.com

Base-catalyzed mechanism: A hydroxide ion directly attacks the nitrile carbon, and subsequent protonation of the nitrogen atom by water leads to the amide. libretexts.org

Reduction to Amines: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The reaction proceeds via nucleophilic attack of a hydride ion on the nitrile carbon, followed by a second hydride addition to the intermediate imine anion. The resulting dianion is then protonated upon aqueous workup to yield the primary amine. youtube.com

| Transformation | Reagents | Product Functional Group |

| Hydrolysis | H₂SO₄ (aq), heat OR NaOH (aq), heat | Amide (-CONH₂) |

| Reduction | 1. LiAlH₄, THF 2. H₂O | Aminomethyl (-CH₂NH₂) |

[3+2] Cycloaddition Reactions Involving the Cyano Group

The carbon-nitrogen triple bond of the nitrile group can act as a dipolarophile in [3+2] cycloaddition reactions. A prominent example is the reaction with azides to form tetrazoles, which are five-membered heterocyclic rings containing four nitrogen atoms. researchgate.netresearchgate.net This reaction is a powerful method for synthesizing tetrazoles, which are considered bioisosteres of carboxylic acids in medicinal chemistry.

The reaction of this compound with an azide (B81097) source, such as sodium azide (NaN₃), typically catalyzed by a Lewis acid or an ammonium (B1175870) salt, would lead to the formation of a tetrazolyl-substituted benzoate (B1203000) derivative. This transformation significantly alters the electronic and steric properties of the original molecule, providing access to novel compound libraries.

Radical Addition to the Nitrile Triple Bond and Subsequent Rearrangements, including Cyano Group Migration

The nitrile group, with its carbon-nitrogen triple bond, can act as a radical acceptor in various chemical transformations. The process of radical-mediated intramolecular translocation of cyano groups is a recognized method for the site-selective functionalization of organic molecules. mdpi.comresearchgate.netnih.gov This process is generally understood to proceed through the addition of a carbon-centered radical, generated in situ, to the nitrile's triple bond. This addition forms a cyclic iminyl radical intermediate. Subsequent β-scission of this intermediate can lead to the relocation of the cyano group, often driven by the formation of a more stable carbon radical, which can then undergo further reactions. mdpi.comresearchgate.netnih.gov

While specific studies detailing radical additions to this compound are not extensively documented in publicly available literature, the general mechanism provides a framework for predicting its reactivity. In the context of this compound, the aryl iodide bond could potentially serve as a precursor to an aryl radical under photolytic or radical-initiator conditions. However, intermolecular radical addition to the nitrile is less common. More typically, this type of reactivity is observed in an intramolecular fashion.

The key steps in a hypothetical intramolecular radical addition and cyano migration are:

Radical Generation: A radical is generated elsewhere in the molecule (or from an external source that adds to another part of the molecule). Common strategies for generating the initial carbon radical include hydrogen-atom transfer (HAT), halogen-atom transfer (XAT), and radical addition to another π system within the molecule. mdpi.comnih.gov

Intramolecular Cyclization: The generated radical center attacks the electrophilic carbon of the nitrile group, forming a cyclic iminyl radical.

β-Scission and Rearrangement: The cyclic intermediate undergoes cleavage (β-scission) to form a new, often more stable, carbon-centered radical and a rearranged product where the cyano group has migrated. researchgate.netresearchgate.net

This sequence allows for the construction of complex molecular architectures and the functionalization of otherwise unreactive positions. mdpi.comresearchgate.net The application of this chemistry provides diverse opportunities for constructing various important heterocyclic and carbocyclic systems.

Reactivity of the Methyl Ester Group

Ester Hydrolysis for Carboxylic Acid Derivatization

The methyl ester group of this compound is readily susceptible to hydrolysis, a fundamental reaction that converts the ester into its corresponding carboxylic acid, 2-cyano-5-iodobenzoic acid. This transformation is crucial for derivatization, allowing for the subsequent formation of amides, acid chlorides, or other carboxylic acid derivatives.

The hydrolysis is typically carried out under basic conditions, followed by an acidic workup. chemistrysteps.comquora.com The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide (B1231860) as a leaving group. stackexchange.com In the basic medium, the resulting carboxylic acid is deprotonated to form the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid product. chemistrysteps.comchemspider.com

Common conditions for this transformation involve the use of strong bases such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixture of water and an organic solvent like methanol (B129727) or tetrahydrofuran (B95107) (THF) to ensure solubility of the aromatic ester. chemspider.com

| Base | Solvent System | Typical Temperature | Reaction Time |

|---|---|---|---|

| Sodium Hydroxide (NaOH) | Methanol/Water | Reflux | 2-6 hours |

| Lithium Hydroxide (LiOH) | Tetrahydrofuran/Water | Room Temperature to 50 °C | 4-12 hours |

| Potassium Hydroxide (KOH) | Ethanol/Water | Reflux | 2-5 hours |

Transesterification Reactions

Transesterification is a process that converts one ester into another by exchanging the alkoxy group. ucla.edu For this compound, this involves reacting it with a different alcohol (R'-OH) to form a new ester (2-cyano-5-iodobenzoyl-OR') and methanol. This reaction is an equilibrium process and can be catalyzed by either an acid or a base. masterorganicchemistry.com

Acid-Catalyzed Transesterification: Under acidic conditions (e.g., using sulfuric acid, H₂SO₄), the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. uomustansiriyah.edu.iq The new alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, methanol is eliminated, and the new ester is formed. ucla.eduuomustansiriyah.edu.iq To drive the equilibrium toward the desired product, the alcohol reactant is often used in large excess, frequently serving as the solvent. masterorganicchemistry.com

Base-Catalyzed Transesterification: In the presence of a base, an alkoxide (R'O⁻) is generated from the new alcohol. This alkoxide is a strong nucleophile that directly attacks the carbonyl carbon of the methyl ester, forming a tetrahedral intermediate. masterorganicchemistry.com This intermediate then collapses, eliminating methoxide (CH₃O⁻) to yield the new ester. ucla.edu

This reaction is synthetically useful for introducing different ester functionalities, which can alter the physical properties of the molecule or be required for a specific synthetic strategy.

| Catalyst | Reactant Alcohol (R'-OH) | Conditions | Key Feature |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Ethanol (as solvent) | Reflux | Equilibrium driven by excess alcohol. masterorganicchemistry.com |

| Sodium Methoxide (NaOMe) | Benzyl Alcohol | Inert solvent, heat | Requires stoichiometric base or catalytic amount with removal of methanol. |

| Titanium(IV) Isopropoxide | Various primary/secondary alcohols | Heat, often with removal of methanol | Lewis acid catalysis. |

Spectroscopic Characterization and Structural Analysis of Methyl 2 Cyano 5 Iodobenzoate and Its Derivatives

Elucidation of Molecular Structure Using Advanced Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial proximity of atoms.

Comprehensive 1D (¹H, ¹³C) NMR for Chemical Shift Assignments and Coupling Analysis

One-dimensional NMR spectra are fundamental for the initial structural assessment.

¹H NMR: A proton NMR spectrum would reveal the number of distinct proton environments in Methyl 2-cyano-5-iodobenzoate. For the aromatic region, a complex splitting pattern would be anticipated due to the spin-spin coupling between the protons on the benzene (B151609) ring. The integration of these signals would correspond to the number of protons in each environment. The methyl ester group would be expected to show a singlet, typically in the range of 3.5-4.0 ppm.

¹³C NMR: A carbon-13 NMR spectrum would indicate the number of unique carbon atoms. The spectrum would be expected to show distinct signals for the methyl carbon, the ester carbonyl carbon, the nitrile carbon, and the six carbons of the benzene ring. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the cyano and ester groups and the halogen-donating effect of the iodine atom.

A hypothetical data table for the expected NMR signals is presented below. The exact chemical shifts (δ) and coupling constants (J) would need to be determined experimentally.

| Assignment | ¹H NMR | ¹³C NMR |

| Aromatic CH | Expected in the range of 7.0-8.5 ppm | Expected in the range of 110-140 ppm |

| Methyl (OCH₃) | Expected around 3.9 ppm (singlet) | Expected around 53 ppm |

| Ester Carbonyl (C=O) | - | Expected around 165 ppm |

| Nitrile (C≡N) | - | Expected around 117 ppm |

| Carbon-Iodine C-I | - | Expected to be shifted upfield |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complex Structure Confirmation

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): Would establish correlations between coupled protons, helping to delineate the arrangement of protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is critical for identifying the positions of the substituents on the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space correlations between protons that are in close proximity, providing insights into the molecule's conformation.

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum would offer valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, the loss of the entire ester group (-COOCH₃), and potentially the loss of the iodine atom.

X-ray Diffraction Studies for Solid-State Molecular Geometry and Crystal Packing

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions such as halogen bonding or π-stacking.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the C≡N stretch of the nitrile group (typically around 2220-2240 cm⁻¹), the C=O stretch of the ester group (around 1720-1740 cm⁻¹), and the C-O stretch of the ester (around 1200-1300 cm⁻¹). Vibrations associated with the substituted benzene ring would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the FT-IR spectrum. The nitrile and the aromatic ring vibrations are often strong in Raman spectra.

A summary of expected vibrational frequencies is provided in the table below.

| Functional Group | Expected Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2220 - 2240 |

| Ester (C=O) | Stretching | 1720 - 1740 |

| Ester (C-O) | Stretching | 1200 - 1300 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1400 - 1600 |

Theoretical and Computational Chemistry Studies on Methyl 2 Cyano 5 Iodobenzoate

Density Functional Theory (DFT) Calculations for Electronic Properties and Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound like Methyl 2-cyano-5-iodobenzoate, DFT calculations would typically be employed to determine key electronic properties. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.

The HOMO-LUMO energy gap is a critical parameter, as it provides insight into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive. The electrostatic potential map would visualize the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

While DFT studies have been performed on various halobenzenes and benzonitrile (B105546) derivatives to analyze their electronic properties, no specific studies providing HOMO-LUMO energies or detailed molecular orbital analysis for this compound were identified. researchgate.netnih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound This table is illustrative of the types of data that would be generated from DFT calculations. No published data was found for this specific compound.

| Property | Expected Information |

|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical reactivity. |

| Dipole Moment | Measure of the overall polarity of the molecule. |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a vital tool for elucidating the step-by-step pathways of chemical reactions. For this compound, this would involve modeling its participation in reactions such as nucleophilic aromatic substitution or cross-coupling reactions, where the iodine atom is a key functional group.

These studies use computational methods to map the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, transition states. acs.org Calculating the energy barriers associated with these transition states allows chemists to predict reaction rates and understand why certain products are favored over others. researchgate.net For instance, modeling the mechanism of a Suzuki or Sonogashira coupling reaction involving this compound would help in optimizing reaction conditions by understanding the energetics of the catalytic cycle.

Despite the utility of these methods for understanding reactions involving iodinated aromatic compounds, no specific computational studies modeling reaction mechanisms or transition states for this compound are available in the surveyed literature. researchgate.netrsc.org

Prediction of Spectroscopic Parameters for Structural Confirmation

Theoretical calculations are frequently used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions serve as a valuable tool for confirming the structure of newly synthesized compounds by comparing the calculated spectra to experimental data.

For this compound, quantum chemical methods could predict the ¹H and ¹³C NMR chemical shifts and coupling constants. researchgate.netbohrium.comfrontiersin.org Similarly, the vibrational frequencies corresponding to IR absorption bands (e.g., for the C≡N nitrile stretch and the C=O ester stretch) could be calculated. Discrepancies between predicted and experimental spectra can help refine structural assignments. Machine learning approaches are also increasingly used to enhance the accuracy of these predictions. frontiersin.orgdoaj.org

However, the scientific literature lacks specific studies that report the computationally predicted spectroscopic parameters for this compound.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data This table illustrates how predicted data would be compared with experimental values for structural confirmation. No specific predictive studies were found for this compound.

| Spectroscopic Feature | Predicted Value (Illustrative) | Experimental Value (Typical Range) |

|---|---|---|

| ¹³C NMR (C≡N) | 115-120 ppm | ~117 ppm |

| ¹³C NMR (C=O) | 160-165 ppm | ~164 ppm |

| IR Freq. (C≡N stretch) | 2220-2240 cm⁻¹ | 2220-2260 cm⁻¹ |

Elucidation of Structure-Reactivity Relationships and Design of Novel Analogs

Computational studies are instrumental in establishing structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR). nih.govelsevierpure.com These studies correlate specific structural features of a molecule with its chemical reactivity or biological activity. For this compound, such studies would involve creating a library of virtual analogs by modifying its functional groups (e.g., changing the position of the iodo or cyano group, or altering the ester).

By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for these analogs and correlating them with a measured activity, a predictive QSAR model can be built. academie-sciences.fr This model can then be used to design new analogs with enhanced reactivity for synthetic applications or improved biological activity for drug discovery purposes.

No specific SAR or QSAR studies focused on this compound or the design of its novel analogs were found in the reviewed literature.

Applications of Methyl 2 Cyano 5 Iodobenzoate As a Key Intermediate in Advanced Organic Synthesis

As a Versatile Building Block for Diverse Chemical Scaffolds

The strategic placement of three distinct functional groups on the aromatic ring of Methyl 2-cyano-5-iodobenzoate makes it a highly valuable precursor for a wide range of chemical scaffolds. The presence of the iodo group allows for various cross-coupling reactions, the cyano group can be transformed into other functionalities or participate in cycloaddition reactions, and the methyl ester provides a handle for further modifications or can be a key part of the final molecular structure.

This compound is a crucial intermediate in the synthesis of complex pharmaceutical agents, particularly in the development of enzyme inhibitors. Its structure is particularly well-suited for the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs used in cancer therapy. beilstein-journals.orgmdpi.com One of the most notable applications is in the synthesis of Talazoparib, a potent PARP inhibitor used in the treatment of certain types of cancer. ekb.egresearchgate.net

The synthesis of Talazoparib and related phthalazinone-based PARP inhibitors often involves the construction of a complex heterocyclic core. mdpi.comnih.gov While specific proprietary synthetic routes may vary, the general strategy often involves the use of a substituted iodobenzoate derivative to introduce a key portion of the molecule. The iodo group serves as a handle for palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-nitrogen bonds, which are essential for building the intricate framework of the final drug molecule. The cyano and methyl ester groups can be further manipulated to complete the synthesis of the desired heterocyclic system. A plausible synthetic approach towards a key intermediate for phthalazinone-based PARP inhibitors is outlined below.

Table 1: Key Data for this compound

| Property | Value |

|---|---|

| CAS Number | 219841-91-5 |

| Molecular Formula | C₉H₆INO₂ |

| Molecular Weight | 287.05 g/mol |

| Appearance | Off-white to slight yellow solid |

| Purity | ≥97% |

While detailed public-domain information on the specific use of this compound in the synthesis of agrochemicals is limited, its structural motifs are found in various biologically active compounds. Fluorine-containing benzene (B151609) compounds, which share structural similarities, are important intermediates in the pesticide and medicine industries. google.com The versatile reactivity of the iodo, cyano, and ester groups makes it a plausible candidate for the synthesis of novel herbicides, fungicides, and insecticides. For instance, the cyano group is a common feature in many commercial pesticides, and the ability to introduce diverse substituents via the iodo group could lead to the discovery of new agrochemically active molecules.

In the realm of specialty chemicals, its application as a building block for functional dyes can be inferred. The extended π-systems that can be generated from the aromatic core through cross-coupling reactions are characteristic of many organic dyes. The cyano group, being an electron-withdrawing group, can also be used to tune the electronic properties and, consequently, the color of the resulting dye molecules.

The unique electronic and structural features of this compound make it an attractive precursor for the development of advanced materials with applications in optoelectronics and polymer science. The cyano-substituted aromatic ring is a common mesogenic unit in liquid crystals. bldpharm.comaps.orgresearchgate.net Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal, and they are the foundational technology for liquid crystal displays (LCDs).

This compound can be elaborated into more complex, elongated molecules that exhibit liquid crystalline properties. Specifically, it is a potential building block for the synthesis of bent-core liquid crystals, also known as "banana" liquid crystals, which are of interest for their unique polar and chiral properties. beilstein-journals.orgaps.orgresearchgate.netrsc.orgresearchgate.net The synthesis of such materials often involves the coupling of different aromatic units, a transformation for which the iodo group of this compound is well-suited.

Furthermore, the cyano group's ability to influence molecular packing and electronic properties is crucial for the design of materials for organic light-emitting diodes (OLEDs). researchgate.netuniss.it While direct synthesis of OLED host materials from this compound is not widely reported, its structure provides a valuable starting point for the creation of more complex molecules with the desired photophysical properties.

Table 2: Potential Applications in Materials Science

| Material Type | Potential Role of this compound |

|---|---|

| Liquid Crystals | Precursor to mesogenic cores, particularly for bent-core liquid crystals. |

| OLED Materials | Building block for host materials, leveraging the cyano group to tune electronic properties. |

| Functional Polymers | Monomer precursor for polymers with tailored optical and electronic properties. |

Role in the Construction of Biologically Active Molecular Architectures (Emphasis on chemical structure and synthetic pathways)

This compound is an exemplary starting material for the synthesis of various biologically active heterocyclic compounds. ekb.egmdpi.com Its utility lies in the sequential or domino reactions that can be orchestrated using its three functional groups. For instance, it can serve as a precursor to substituted phthalazinones, a class of compounds known for their diverse biological activities, including their role as enzyme inhibitors. nih.gov

A general synthetic pathway towards a biologically active phthalazinone core could commence with a palladium-catalyzed reaction at the iodo position, such as a Sonogashira or Suzuki coupling, to introduce a key substituent. mdpi.commit.edu The cyano and methyl ester groups can then undergo a cyclization reaction with hydrazine (B178648) to form the phthalazinone ring system. This versatile approach allows for the introduction of a wide range of substituents, enabling the fine-tuning of the biological activity of the final molecule.

Another important class of biologically active heterocycles that can be accessed from precursors like this compound are benzothiazoles. mdpi.comresearchgate.net The synthesis of 2-cyanobenzothiazoles often involves intramolecular C-S bond formation from N-arylcyanothioformamides, which can be prepared from anilines. While not a direct application, the functional group array in this compound provides a template for the synthesis of substituted anilines that could then be converted to benzothiazoles with potential biological activities.

Enabling Reagent for Novel Synthetic Methodologies and Transformations

The presence of an aryl iodide moiety makes this compound a valuable substrate for a wide array of modern palladium-catalyzed cross-coupling reactions. mdpi.commit.eduias.ac.innih.govmit.edunih.gov These reactions have revolutionized organic synthesis by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

This compound is an ideal substrate for showcasing the power of these methodologies. For example, it can be readily employed in:

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl halide, providing a direct route to substituted alkynes. mdpi.commit.edu Using this compound, complex alkynyl-substituted benzoates can be synthesized, which are themselves valuable intermediates for further transformations.

Buchwald-Hartwig Amination: This powerful reaction allows for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. ias.ac.inmit.edunih.gov This provides a direct method for introducing a wide variety of nitrogen-containing substituents onto the benzene ring of this compound.

Suzuki and Stille Couplings: These reactions utilize organoboron and organotin reagents, respectively, to form new carbon-carbon bonds. The reactivity of the aryl iodide in this compound makes it an excellent coupling partner in these transformations.

The ability of this compound to participate in these and other palladium-catalyzed reactions makes it an enabling reagent for the rapid construction of molecular complexity from a simple, commercially available starting material. It allows chemists to readily explore chemical space and synthesize novel compounds with potential applications in medicine, materials science, and beyond. Its utility in cascade or domino reactions, where multiple bonds are formed in a single operation, further highlights its value in efficient and modern organic synthesis. researchgate.netresearchgate.net

Future Outlook and Emerging Research Frontiers for Cyanoiodobenzoate Chemistry

Development of More Sustainable and Green Chemistry Approaches in its Synthesis and Transformations

The principles of green chemistry are increasingly being applied to the synthesis and subsequent reactions of substituted benzonitriles. The goal is to develop more environmentally benign processes that reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Traditional methods for synthesizing benzonitriles often involve harsh reagents and generate significant waste.

Current research in green synthesis of benzonitriles explores several promising avenues:

Catalytic Systems: The use of catalytic reagents is superior to stoichiometric ones as it minimizes waste. Research is focused on developing novel catalysts that are highly selective and can be easily recovered and reused. For instance, ionic liquids have been investigated as recyclable agents in the synthesis of benzonitrile (B105546), acting as a co-solvent, catalyst, and phase separator, thus simplifying the separation process. researchgate.net

Alternative Reaction Media: The replacement of volatile and toxic organic solvents with greener alternatives is a key aspect of sustainable chemistry. Water, supercritical fluids, and bio-based solvents are being explored as reaction media for the synthesis of benzonitriles and their derivatives.

Energy Efficiency: Synthetic methods are being designed to be conducted at ambient temperature and pressure to minimize energy consumption. wjpmr.com The use of alternative energy sources like microwave and solar radiation is also being investigated to accelerate reactions and reduce energy usage. wjpmr.com

A key metric in green chemistry is "atom economy," which aims to maximize the incorporation of all materials used in the process into the final product. wjpmr.com By designing synthetic routes with high atom economy, the generation of byproducts and waste is significantly reduced.

Integration into Flow Chemistry and Automated Synthesis for Enhanced Efficiency

Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner, offers significant advantages for the synthesis and transformation of functionalized aromatic compounds. rsc.orgrsc.orgmdpi.com This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for highly exothermic or hazardous reactions.

The integration of automated systems with flow chemistry setups further enhances efficiency and reproducibility. mdpi.com Automated platforms can perform multi-step syntheses, reaction optimization, and real-time analysis, significantly reducing manual intervention and accelerating the discovery and development of new molecules. For the synthesis of halogenated aromatics, flow chemistry provides a safer and more controlled environment for handling reactive halogenating agents. researchgate.netrsc.org

The benefits of flow chemistry and automation in this context include:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with handling hazardous reagents and exothermic reactions.

Improved Control and Reproducibility: Precise control over reaction parameters ensures consistent product quality and reproducibility.

Increased Efficiency: Continuous processing allows for higher throughput and can significantly reduce reaction times compared to batch processes.

Scalability: Flow chemistry processes can often be scaled up more easily and predictably than batch reactions.

Exploration of Novel Catalytic Systems for Highly Selective Functionalization

The carbon-iodine (C-I) bond in Methyl 2-cyano-5-iodobenzoate is a key site for functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. nih.govwikipedia.orgacs.org Research in this area is focused on the development of novel catalytic systems that offer higher selectivity, broader substrate scope, and improved efficiency.

Palladium-catalyzed reactions are the cornerstone of C-I bond functionalization. nih.govwikipedia.orgacs.org However, the development of catalysts based on more abundant and less expensive metals is a major goal. Furthermore, the design of new ligands plays a crucial role in tuning the reactivity and selectivity of these catalysts.

Key areas of exploration for novel catalytic systems include:

Ligand Design: The development of sophisticated ligands can enhance the activity and selectivity of metal catalysts, allowing for reactions to be performed under milder conditions and with a wider range of substrates.

Nanocatalysts: The use of metal nanoparticles as catalysts offers advantages such as high surface area and unique catalytic properties.

Photoredox Catalysis: This emerging field utilizes light to drive chemical reactions, often enabling transformations that are difficult to achieve with traditional thermal methods.

Dual Catalysis: The combination of two different catalytic cycles in a single reaction vessel can enable novel and efficient transformations.

These advancements in catalysis will enable more precise and efficient functionalization of the C-I bond in substituted cyanoiodobenzoates, opening up new possibilities for the synthesis of complex molecules.

Computational-Guided Discovery of New Reactions and Applications for Substituted Cyanoiodobenzoates

Computational chemistry has become an indispensable tool in modern organic synthesis, enabling the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the rational design of new catalysts and reagents. By employing quantum mechanical calculations and machine learning algorithms, researchers can explore the vast chemical space of possible reactions and identify promising new transformations for substituted cyanoiodobenzoates.

Computational approaches can be used to:

Predict Reaction Pathways: By calculating the energies of reactants, intermediates, transition states, and products, computational models can predict the most likely reaction pathways and identify potential side reactions.

Design Novel Catalysts: Computational screening can be used to identify promising catalyst candidates with desired properties, such as high activity, selectivity, and stability.

Understand Reaction Mechanisms: Detailed computational studies can provide insights into the intricate steps of a chemical reaction, helping chemists to optimize reaction conditions and develop more efficient processes.

Explore New Applications: By predicting the properties of novel molecules that can be synthesized from substituted cyanoiodobenzoates, computational methods can guide the discovery of new materials and pharmaceuticals.

The synergy between computational prediction and experimental validation is expected to accelerate the discovery of new reactions and applications for this important class of compounds, leading to the development of innovative synthetic methodologies and the creation of novel functional molecules.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-cyano-5-iodobenzoate, and how can intermediates be purified effectively?

- Methodology : The compound can be synthesized via iodination of methyl 2-cyanobenzoate using iodine monochloride (ICl) in acetic acid, followed by recrystallization in methanol for purification. Alternatively, Suzuki-Miyaura coupling with iodinated precursors may be employed. Key intermediates (e.g., 5-iodoanthranilic acid derivatives) require column chromatography (silica gel, ethyl acetate/hexane eluent) for isolation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies functional groups and substitution patterns, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy validates the cyano group (C≡N stretch at ~2220 cm⁻¹). X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. How should researchers handle discrepancies in reported physical properties (e.g., melting points)?

- Methodology : Cross-validate using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Compare results with literature values from authoritative handbooks (e.g., CRC Handbook of Chemistry and Physics). Ensure purity via HPLC or GC-MS to rule out impurities affecting measurements .

Advanced Research Questions

Q. What factors govern the regioselectivity of nucleophilic substitution at the 5-iodo position in this compound?

- Methodology : The electron-withdrawing cyano group at position 2 directs nucleophilic attack to the para position (C-5) via resonance and inductive effects. Computational modeling (DFT calculations) can predict charge distribution, while kinetic studies under varying conditions (solvent polarity, temperature) validate mechanistic pathways .

Q. How can the stability of this compound under thermal or photolytic conditions be optimized for long-term storage?

- Methodology : Conduct accelerated stability studies using controlled thermal stress (40–60°C) and UV exposure. Analyze degradation products via LC-MS. Store in amber vials under inert gas (argon) at –20°C to minimize hydrolysis or radical-mediated iodination side reactions .

Q. What strategies mitigate competing side reactions during cross-coupling (e.g., Ullmann or Sonogashira) involving this compound?

- Methodology : Optimize catalyst systems (e.g., Pd(PPh₃)₄ with CuI co-catalyst for Sonogashira). Use polar aprotic solvents (DMF, DMSO) to enhance iodine leaving-group activation. Monitor reaction progress via TLC to adjust stoichiometry and reaction time dynamically .

Data Analysis and Experimental Design

Q. How should researchers design experiments to resolve contradictions in catalytic efficiency across studies?

- Methodology : Perform controlled replicate experiments under standardized conditions (temperature, solvent, catalyst loading). Use Design of Experiments (DoE) to isolate variables (e.g., ligand type, base strength). Validate reproducibility through interlaboratory collaboration .

Q. What computational tools are recommended for predicting the reactivity of this compound in novel reactions?

- Methodology : Employ density functional theory (DFT) packages (Gaussian, ORCA) to calculate frontier molecular orbitals (HOMO/LUMO) and transition states. Molecular dynamics simulations (AMBER, GROMACS) model solvent effects and steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.